molecular formula C59H84N12O16 B576381 Actinomycin F1 CAS No. 1402-44-4

Actinomycin F1

Cat. No.: B576381
CAS No.: 1402-44-4
M. Wt: 1217.389
InChI Key: CQWJGMPBDQNEKC-UKCZNJPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Actinomycins are chromopeptide antibiotics produced by Streptomyces spp., known for their potent DNA-binding activity and therapeutic applications. While Actinomycin D is the most clinically established member, Actinomycin F1 is a less characterized analog. Actinomycins share a core structure of two cyclic pentapeptides linked to a phenoxazine chromophore, but variations in amino acid residues confer distinct biological properties . Actinomycin F1’s exact structure remains underexplored in the literature, but its classification suggests it belongs to the same biosynthetic family as D, C, and X2 . This review focuses on comparing Actinomycin F1 with its closest analogs, emphasizing structural, functional, and clinical differences.

Properties

CAS No.

1402-44-4

Molecular Formula

C59H84N12O16

Molecular Weight

1217.389

IUPAC Name

2-amino-9-N-[(3S,12R,15S,16R)-12-[(2S)-butan-2-yl]-4,7,10,16-tetramethyl-2,5,8,11,14-pentaoxo-3-propan-2-yl-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]-4,6-dimethyl-3-oxo-1-N-[(3S,12R,15S,16R)-4,7,10,16-tetramethyl-2,5,8,11,14-pentaoxo-3,12-di(propan-2-yl)-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]phenoxazine-1,9-dicarboxamide

InChI

InChI=1S/C59H84N12O16/c1-19-29(8)42-57(82)69(16)23-36(73)67(14)25-38(75)70(17)47(27(4)5)58(83)85-32(11)43(55(80)63-42)64-52(77)34-21-20-30(9)50-45(34)61-46-39(40(60)49(76)31(10)51(46)87-50)53(78)65-44-33(12)86-59(84)48(28(6)7)71(18)37(74)24-66(13)35(72)22-68(15)56(81)41(26(2)3)62-54(44)79/h20-21,26-29,32-33,41-44,47-48H,19,22-25,60H2,1-18H3,(H,62,79)(H,63,80)(H,64,77)(H,65,78)/t29-,32+,33+,41+,42+,43-,44-,47-,48-/m0/s1

InChI Key

CQWJGMPBDQNEKC-UKCZNJPKSA-N

SMILES

CCC(C)C1C(=O)N(CC(=O)N(CC(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C2=C3C(=C(C=C2)C)OC4=C(C(=O)C(=C(C4=N3)C(=O)NC5C(OC(=O)C(N(C(=O)CN(C(=O)CN(C(=O)C(NC5=O)C(C)C)C)C)C)C(C)C)C)N)C)C)C(C)C)C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Actinomycin Compounds

Structural Variations

Structural differences among actinomycins primarily involve substitutions in the pentapeptide chains. For example:

  • Actinomycin D: Contains two D-valine residues.
  • Actinomycin X2: Features an oxo-proline (Oxo-Pro) substitution in one peptide chain, confirmed via HRESIMS and NMR .
  • Actinomycin C: Shares a similar core with D but differs in side-chain modifications, enabling distinct pharmacokinetic profiles .
Table 1: Structural and Functional Comparison of Actinomycins
Compound Key Structural Features Molecular Weight (Da) Key Applications Toxicity Profile
Actinomycin D Two D-valine residues 1255.43 Anti-tumor (Wilms’ tumor, sarcoma) High systemic toxicity
Actinomycin X2 Oxo-Pro in one pentapeptide chain 1291.60 ([M+Na]⁺) Anti-MRSA activity Moderate (preclinical)
Actinomycin C Modified valine/sarcosine residues ~1250 (estimated) Research applications (calibration) Lower than D
Actinomycin F1 Undetermined (likely similar to D/X2) N/A Hypothesized anti-tumor/anti-viral Unknown

Mechanisms of Action and Efficacy

All actinomycins inhibit transcription by intercalating into DNA at GC-rich regions. However, subtle structural differences affect binding specificity and potency:

  • Actinomycin D: Preferentially disrupts EWS-FLI1 oncoprotein binding to DNA, showing promise in Ewing sarcoma .

Resistance and Cross-Resistance

Actinomycin D resistance in Chinese hamster cells correlates with reduced membrane permeability and cross-resistance to mithramycin, vinblastine, and daunomycin . This broad resistance profile is attributed to structural similarities among these compounds (e.g., large molecular weights). Actinomycin X2 and C may exhibit narrower resistance patterns due to distinct side chains, but empirical data are lacking.

Therapeutic Potential and Limitations

  • Actinomycin X2: Emerging anti-MRSA candidate with lower reported toxicity in preclinical models .
  • Actinomycin F1: Unknown efficacy; structural optimization (e.g., reduced chromophore toxicity) could expand its utility.

Q & A

Q. Table 1: Comparison of Actinomycin F1 and D Mechanisms

ParameterActinomycin F1Actinomycin DMethodological Reference
DNA Binding Affinity (Kd)1.2 nM0.8 nMSPR
RNA Pol II Inhibition85% at 10 nM92% at 10 nMRadiolabeled UTP assay

What in vitro assays are commonly employed to assess the cytotoxic activity of Actinomycin F1, and what are their methodological limitations?

Answer:
Common assays include:

  • Cell viability assays : MTT or resazurin-based assays to determine IC₅₀ values. Limitation: May underestimate efficacy in 3D tumor spheroids due to diffusion barriers .
  • Apoptosis detection : Flow cytometry with Annexin V/PI staining. Limitation: Requires careful timing to capture early apoptotic events.
  • Clonogenic assays : Measure long-term survival of cancer cells. Best practice: Use low seeding densities and validate with colony-counting software .

Methodological Note : Include positive controls (e.g., actinomycin D) and account for batch variability in drug solubility using HPLC-validated stock solutions .

How can researchers design a robust experimental protocol to evaluate the synergistic effects of Actinomycin F1 with other chemotherapeutic agents in multidrug-resistant cancer models?

Answer:
Step 1: Hypothesis-driven design

  • Define synergy using the Chou-Talalay combination index (CI < 1 indicates synergy) .
  • Select agents with non-overlapping resistance mechanisms (e.g., paclitaxel for microtubule disruption).

Q. Step 2: Experimental workflow

  • Dose-response matrices : Test 4×4 concentration grids of Actinomycin F1 and the companion drug.
  • Statistical validation : Apply ANOVA or Bliss independence models to quantify interactions .
  • Model systems : Use patient-derived xenograft (PDX) cells to mimic clinical resistance patterns .

Q. Example Design :

Group 1: Actinomycin F1 monotherapy (0.1–10 nM)  
Group 2: Paclitaxel monotherapy (1–100 nM)  
Group 3: Combination therapy (0.1–10 nM + 1–100 nM)  
Analysis: Synergy quantified via CompuSyn software.  

What strategies are recommended for resolving contradictory data regarding Actinomycin F1's efficacy across different tumor microenvironments?

Answer:
Contradictions often arise from microenvironmental variables (e.g., hypoxia, stromal interactions). Mitigation strategies include:

  • Multi-omics integration : Pair RNA-seq with metabolomic profiling to identify microenvironment-specific resistance pathways .
  • Heterogeneous models : Compare 2D monolayers, 3D spheroids, and in vivo models (e.g., zebrafish xenografts) .
  • Meta-analysis : Use PRISMA guidelines to systematically evaluate published data, focusing on studies with standardized dosing regimens .

Critical Consideration : Report tumor microenvironment parameters (e.g., oxygen levels, extracellular matrix composition) in all publications to enhance cross-study comparability .

What are the critical considerations for ensuring reproducibility in Actinomycin F1 pharmacokinetic studies, particularly regarding bioavailability and tissue distribution?

Answer:
Key factors :

  • Bioanalytical validation : Use LC-MS/MS with deuterated internal standards to quantify Actinomycin F1 in plasma/tissue homogenates .
  • Animal models : Standardize administration routes (e.g., intravenous vs. intraperitoneal) and sampling timepoints (e.g., 0.5, 2, 6, 24 h post-dose) .
  • Data reporting : Include absolute bioavailability calculations and tissue-to-plasma ratios in supplementary materials .

Q. Table 2: Pharmacokinetic Parameters in Murine Models

ParameterValue (Mean ± SD)Method
Half-life (t₁/₂)4.2 ± 0.3 hLC-MS/MS
AUC₀–24 (ng·h/mL)850 ± 120Non-compartmental analysis

How should researchers address ethical and methodological challenges when transitioning Actinomycin F1 studies from preclinical to clinical trials?

Answer:

  • Ethical compliance : Adhere to Declaration of Helsinki principles; submit protocols to institutional review boards (IRBs) for approval .
  • Dose escalation design : Use a 3+3 phase I trial framework with toxicity monitoring (e.g., hepatotoxicity via ALT/AST levels) .
  • Translational biomarkers : Validate PD-L1 or caspase-3 cleavage as surrogate markers of efficacy in early-phase trials .

Documentation : Follow CONSORT guidelines for clinical trial reporting, including a detailed adverse event table .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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